Diethyl malonate-2-13C
Overview
Description
Diethyl malonate-2-13C is a labelled compound of Diethyl Malonate . It is a two-carbon compound with a 13C isotope. The acylation of diethyl malonate using magnesium chloride and triethylamine is reported .
Synthesis Analysis
A green synthesis route of diethyl malonate by palladium catalyzed carbonylation of ethyl chloroacetate in the presence of phase transfer agent is carried out under mild conditions in good yield . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .Molecular Structure Analysis
The molecular formula of this compound is C6 [13C]H12O4 . The InChI key is IYXGSMUGOJNHAZ-HOSYLAQJSA-N . The canonical SMILES string is CCOC(=O)[13CH2]C(=O)OCC .Chemical Reactions Analysis
Enolates can be alkylated in the alpha position through an S N2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .Physical and Chemical Properties Analysis
This compound is a colorless oil . It is soluble in Chloroform and slightly soluble in Ethyl Acetate . The boiling point is 199°C (lit.) and the melting point is -51–50°C (lit.) . The density is 1.054 g/cm3 .Scientific Research Applications
1. NMR Spectroscopy
Diethyl malonate-2-13C plays a crucial role in nuclear magnetic resonance (NMR) spectroscopy. For example, a study by Kiyooka & Suzuki (1975) highlighted the use of 13C NMR to observe chemical shifts in diethyl alkyl-substituted malonates, demonstrating the utility of this compound in analyzing molecular structures (Kiyooka & Suzuki, 1975).
2. Synthesis of Pharmaceutical Compounds
The compound is instrumental in the synthesis of pharmaceutical compounds. Lavey et al. (2011) utilized diethyl [13C3]malonate in synthesizing a labeled version of Sch 727965, indicating its importance in the production of complex pharmaceuticals (Lavey et al., 2011).
3. Intermediate in Anticancer Drugs
Diethyl 2-(2-chloronicotinoyl)malonate, a derivative of this compound, is a key intermediate in the synthesis of small molecule anticancer drugs. Xiong et al. (2018) explored methods to synthesize this compound, underscoring its significance in cancer treatment research (Xiong et al., 2018).
4. Organic Synthesis and Catalysis
It is also used in organic synthesis and catalysis. For example, Izzo et al. (2019) examined the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene, providing insights into its role in catalysis and reaction mechanisms (Izzo et al., 2019).
5. Polyketide Synthesis
In the field of polyketide synthesis, Chandler & Simpson (1987) demonstrated the incorporation of diethyl [2-13C]malonate into averufin, a compound produced by Aspergillus parasiticus. This study reveals its utility in understanding biochemical pathways in fungal organisms (Chandler & Simpson, 1987).
6. Synthesis Techniques Improvement
Research by Wei-hong (2004) on the synthesis of diethyl malonate itself, highlights the compound's importance in industrial applications, particularly in pharmaceuticals and colorants (Wei-hong, 2004).
Mechanism of Action
Target of Action
Diethyl malonate-2-13C, also known as 1,3-Diethyl ester propanedioic-2-13C acid , is a chemical compound used in various biochemical researchIt’s known that malonate and its derivatives are often used in organic synthesis, including the synthesis of pharmaceuticals .
Mode of Action
It’s known that malonate esters like this compound can be transformed into their enolate forms using a base . This enolate can then undergo nucleophilic substitution reactions with alkyl halides, forming new carbon-carbon bonds .
Biochemical Pathways
Malonate esters are known to be involved in the malonic ester synthesis, a method for preparing carboxylic acids . This process involves the alkylation of the enolate formed from the malonate ester, followed by hydrolysis and decarboxylation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound’s ability to form enolates that can undergo nucleophilic substitution reactions makes it a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of a base, which is necessary for the formation of the enolate . Additionally, the compound’s stability and efficacy could be influenced by temperature, as it has a boiling point of 199°C and a melting point of -51–50°C .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Diethyl malonate-2-13C plays a significant role in biochemical reactions. It can be transformed to its enolate using sodium ethoxide as a base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .
Cellular Effects
It is known that diethyl malonate, the non-isotopic form, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 , which can have various effects on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a resonance-stabilized enolate . This enolate can then undergo nucleophilic substitution with an alkyl halide to form an alkylated compound .
Temporal Effects in Laboratory Settings
It is known that it has a boiling point of 199°C and a melting point of -51°C .
Metabolic Pathways
This compound is involved in the malonic ester synthesis pathway . In this pathway, it can be combined with urea under the action of a strong base to form a barbiturate .
Properties
IUPAC Name |
diethyl (213C)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480027 | |
Record name | Diethyl malonate-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67035-94-3 | |
Record name | Diethyl malonate-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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